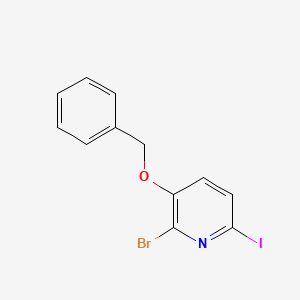

3-(Benzyloxy)-2-bromo-6-iodopyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-6-iodo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO/c13-12-10(6-7-11(14)15-12)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBRJJUIQFHRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452371 | |

| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443307-26-4 | |

| Record name | 3-(Benzyloxy)-2-bromo-6-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzyloxy 2 Bromo 6 Iodopyridine and Analogous Derivatives

Regioselective Halogenation Strategies for Pyridine (B92270) Cores

Achieving regioselective halogenation of the pyridine ring is a critical step in the synthesis of complex derivatives. The inherent electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution compared to benzene, often necessitating harsh reaction conditions. chemrxiv.orgnih.gov Consequently, a variety of specialized methods have been developed to control the position of halogenation.

Direct C-H halogenation of pyridines through electrophilic aromatic substitution (EAS) is an electronically mismatched process. chemrxiv.orgnih.gov The reaction requires overcoming the low π-nucleophilicity of the pyridine ring, which typically involves elevated temperatures and the use of strong Brønsted or Lewis acids with elemental halides. chemrxiv.org While these processes tend to be 3-selective, they often result in mixtures of regioisomers and have a limited substrate scope. chemrxiv.orgnih.gov For example, the synthesis of 3-bromopyridine (B30812) can be achieved by reacting pyridine with bromine in the presence of 80-95% sulfuric acid at high temperatures. google.com

Alternative strategies have been developed to target other positions. Halogenation at the 2-position can be achieved by first converting the pyridine to a pyridine N-oxide. nih.gov This activation strategy facilitates nucleophilic halogenation and provides a practical route to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. nih.govresearchgate.net

| Method | Target Position | Typical Conditions | Characteristics |

| Electrophilic Aromatic Substitution | 3-position | Elemental halide, strong Lewis/Brønsted acid, high temp. chemrxiv.org | Electronically mismatched; harsh conditions; often yields regioisomeric mixtures. chemrxiv.orgnih.gov |

| N-Oxide Activation | 2-position | Activation of N-oxide followed by halide source. nih.govresearchgate.net | Provides access to 2-halopyridines under milder conditions. nih.gov |

| Direct Iodination | 3-position | Potassium iodate (B108269) and potassium iodide in sulfuric acid. ijssst.info | Used for introducing iodine at specific positions on activated rings. ijssst.info |

A powerful strategy for achieving 3-selective halogenation under mild conditions involves the temporary transformation of the pyridine ring into a more reactive acyclic intermediate. nsf.govchemrxiv.org This "one-pot" protocol utilizes a modified Zincke reaction, where the pyridine is first activated and then undergoes ring-opening to form an azatriene intermediate, known as a Zincke imine. chemrxiv.orgresearchgate.net This synthetic maneuver converts the electron-deficient heterocycle into a series of polarized alkenes that readily undergo electrophilic halogenation with reagents like N-halosuccinimides. chemrxiv.orgresearchgate.net

The process typically involves:

N-activation of the pyridine, for instance with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. chemrxiv.orgthieme-connect.de

Ring-opening with an amine to generate the Zincke imine intermediate. thieme-connect.de

Regioselective halogenation of the acyclic imine. nsf.gov

Ring-closure upon heating, often with the addition of a reagent like ammonium (B1175870) acetate, to re-form the aromatic pyridine ring, now halogenated at the 3-position. chemrxiv.orgchemrxiv.org

This ring-opening/halogenation/ring-closing sequence has been successfully applied to a diverse set of 3-halopyridines and is even suitable for the late-stage halogenation of complex pharmaceuticals and agrochemicals. nsf.govresearchgate.net Interestingly, computational and experimental studies show that the selectivity-determining step can vary depending on the halogen electrophile used. nsf.govresearchgate.net For chlorination and bromination, the C-Hal bond formation is typically the irreversible, selectivity-determining step, whereas for iodination, the subsequent deprotonation step dictates the regioselectivity. nsf.gov

To address the challenge of 4-selective halogenation, a novel two-step strategy has been developed that employs specially designed heterocyclic phosphine (B1218219) reagents. nih.govnih.govchemrxiv.org This method is effective for a broad range of unactivated pyridines and avoids the harsh conditions or pre-installed functional groups required by other methods. nih.gov

The sequence is as follows:

A custom-designed heterocyclic phosphine is installed at the 4-position of the pyridine, forming a stable phosphonium (B103445) salt. nih.govacs.orgfigshare.com

The phosphonium group is then displaced by a halide nucleophile (e.g., from lithium halides or halogen acids) to yield the 4-halopyridine. nih.govchemrxiv.org

Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine acting as the rate-determining step. nih.govnih.govacs.orgfigshare.com The electrophilicity of the phosphonium salt and the substitution pattern on the pyridine ring are key factors that influence the efficiency of the reaction. chemrxiv.org This approach has proven viable for the late-stage functionalization of complex molecules, highlighting its functional group tolerance and broad applicability. nih.govfigshare.com

| Method | Target Position | Mechanism | Key Features |

| Zincke Imine Intermediate | 3-position | Ring-opening, electrophilic halogenation, ring-closing. chemrxiv.orgresearchgate.net | Mild conditions; high regioselectivity; applicable to complex molecules. nsf.govresearchgate.net |

| Designed Phosphine Reagent | 4-position | Formation of 4-phosphonium salt, nucleophilic displacement (SNAr). nih.govnih.gov | Highly 4-selective; broad substrate scope; tolerates various functional groups. nih.govacs.org |

Installation of the Benzyloxy Moiety

The benzyloxy group serves a dual role in the synthesis of molecules like 3-(Benzyloxy)-2-bromo-6-iodopyridine. It is a key structural feature and also functions as a stable protecting group for a hydroxyl function, allowing for selective chemical manipulations at other positions of the pyridine ring.

The formation of an ether linkage is a fundamental transformation in organic synthesis. numberanalytics.com The most common and direct method for installing a benzyloxy group onto a hydroxypyridine is the Williamson ether synthesis. numberanalytics.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.org For the synthesis of a benzyloxypyridine, a 3-hydroxypyridine (B118123) precursor would be treated with a base (e.g., sodium hydride) to form the pyridinoxide, followed by reaction with benzyl (B1604629) chloride or benzyl bromide. wikipedia.org

While the Williamson synthesis is robust, yielding rates of 50-95% in laboratory settings, other modern methods have been developed. wikipedia.org These include:

Acid-catalyzed reactions: Involve the protonation of an alcohol, followed by nucleophilic attack from a second alcohol molecule. numberanalytics.com

Visible-light photoredox catalysis: This mild approach can generate alkoxy radicals from alcohols, which can then be used in C-O bond formation, avoiding the need for halide substrates. nih.govacs.org

Metal-catalyzed reactions: Various metal catalysts, such as FeCl₃, can facilitate the substitution reaction between alcohols and propargylic alcohols or other electrophiles. organic-chemistry.org

These advanced methods expand the toolkit for synthesizing alkoxypyridines, offering alternative pathways that may provide improved yields or functional group compatibility in complex syntheses. nih.govorganic-chemistry.org

In the synthesis of complex molecules with multiple reactive sites, such as polyhalogenated hydroxypyridines, protecting groups are crucial for preventing unwanted side reactions. jocpr.comuniversiteitleiden.nl The benzyl group is a widely used protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively mild removal, typically via catalytic hydrogenation.

The strategic use of protecting groups allows chemists to:

Mask reactive functional groups: Temporarily blocking a hydroxyl group as a benzyl ether allows for harsh reactions, such as aggressive halogenations or metallations, to be performed on the pyridine ring without affecting the hydroxyl group. jocpr.com

Control regioselectivity: By protecting one functional group, reactions can be directed to other specific sites on the molecule. jocpr.com

Enable multi-step synthesis: The synthesis of complex targets often requires a sequence of reactions. Orthogonal protecting groups—those that can be installed and removed under distinct conditions without affecting each other—are essential for managing this complexity. jocpr.comnih.gov

In the context of synthesizing this compound, installing the benzyl group on a 3-hydroxypyridine precursor early in the synthetic route protects the oxygen nucleophile during the subsequent regioselective bromination and iodination steps. This strategy ensures that the halogens are introduced at the desired C2 and C6 positions without competing O-halogenation or other side reactions.

Convergent and Linear Synthetic Routes to this compound

The synthesis of this compound can be approached through both linear and convergent strategies. Linear synthesis involves the sequential modification of a single starting material, while convergent synthesis joins together several independently prepared fragments in the later stages.

Multi-Step Approaches from Readily Available Pyridine Precursors

A plausible linear synthetic pathway to this compound can be envisioned starting from readily available pyridine derivatives such as 3-hydroxypyridine. This approach involves a series of regioselective halogenation and protection steps.

One potential route begins with the synthesis of 2,6-dihydroxypyridine (B1200036), which can be prepared from 2,6-dichloropyridine (B45657) through nucleophilic substitution with a hydroxide (B78521) source, such as potassium tert-butoxide followed by hydrolysis. The resulting 2,6-dihydroxypyridine can then undergo electrophilic halogenation. Due to the activating nature of the hydroxyl groups, direct halogenation can be challenging to control. A more selective approach would involve the sequential introduction of the halogen atoms.

A key intermediate in a more direct route is 2-bromo-6-iodo-3-pyridinol . This compound is commercially available, suggesting established synthetic pathways exist. A likely laboratory-scale synthesis of this intermediate would start with 3-hydroxypyridine. The hydroxyl group is activating and directs electrophilic substitution to the ortho and para positions (2, 4, and 6 positions).

A potential multi-step synthesis from 3-hydroxypyridine could proceed as follows:

Bromination: Introduction of the first halogen, bromine, at the 2-position. This can be achieved using a suitable brominating agent under controlled conditions to favor mono-substitution.

Iodination: Subsequent iodination at the 6-position. The existing substituents will direct the incoming iodine atom.

Benzylation: The final step would be the protection of the hydroxyl group as a benzyl ether. This is typically achieved by reacting 2-bromo-6-iodo-3-pyridinol with benzyl bromide in the presence of a base, such as potassium carbonate or sodium hydride, to yield the target molecule, This compound .

The following table outlines a proposed linear synthesis:

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-Hydroxypyridine | Brominating Agent (e.g., NBS) | 2-Bromo-3-hydroxypyridine |

| 2 | 2-Bromo-3-hydroxypyridine | Iodinating Agent (e.g., I2, KI/KIO3) | 2-Bromo-6-iodo-3-pyridinol |

| 3 | 2-Bromo-6-iodo-3-pyridinol | Benzyl bromide, Base (e.g., K2CO3) | This compound |

Chemo- and Regioselective Sequential Functionalization

The synthesis of polysubstituted pyridines like this compound heavily relies on chemo- and regioselective reactions. The order of introduction of the functional groups is critical to the success of the synthesis.

Starting with 3-benzyloxypyridine (B1277480), a sequential halogenation strategy could be employed. The benzyloxy group is an ortho-, para-director. Therefore, direct halogenation would likely lead to a mixture of products. However, directed ortho-metalation (DoM) offers a powerful tool for regioselective functionalization. By treating 3-benzyloxypyridine with a strong base like n-butyllithium, deprotonation can be directed to the 2-position. The resulting lithiated species can then be quenched with an electrophilic bromine source (e.g., 1,2-dibromoethane (B42909) or N-bromosuccinimide) to install the bromine atom selectively at the 2-position, yielding 2-bromo-3-benzyloxypyridine.

The subsequent iodination at the 6-position presents a further challenge in regioselectivity. A second directed metalation could potentially be used, or electrophilic iodination under conditions that favor substitution at the less sterically hindered 6-position.

An alternative strategy involves the "halogen dance" reaction, which is the base-catalyzed migration of a halogen atom on an aromatic ring. For instance, a bromopyridine could be treated with a strong base to induce migration of the bromine atom to a thermodynamically more stable position, with the resulting organometallic intermediate being trapped by an electrophile. While a complex strategy, it highlights the advanced methods available for controlling regiochemistry in pyridine synthesis.

The following table summarizes a potential chemo- and regioselective route:

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

| 1 | 3-Hydroxypyridine | Benzyl bromide, Base | 3-Benzyloxypyridine | Protection of the hydroxyl group |

| 2 | 3-Benzyloxypyridine | n-BuLi, then NBS | 2-Bromo-3-benzyloxypyridine | Directed ortho-metalation for regioselective bromination |

| 3 | 2-Bromo-3-benzyloxypyridine | Iodinating agent | This compound | Selective iodination at the 6-position |

Precursors and Building Blocks in the Synthesis of Benzyloxypyridines

Readily Available Pyridine Precursors:

3-Hydroxypyridine: A common starting material due to the activating and directing effects of the hydroxyl group.

2,6-Dichloropyridine: A versatile precursor that can undergo nucleophilic substitution to introduce various functional groups at the 2 and 6 positions.

2-Aminopyridine: The amino group can be a useful handle for directing halogenation and can be later removed or modified. For instance, 2-amino-5-bromopyridine (B118841) is a common intermediate that can be further functionalized. ijssst.info

Key Intermediates and Building Blocks:

2-Bromo-6-iodo-3-pyridinol: As previously mentioned, this is a crucial direct precursor to the target molecule.

3-Benzyloxypyridine: This building block can be synthesized from 3-hydroxypyridine and serves as a substrate for subsequent halogenations.

2,6-Dihalopyridines: Compounds like 2,6-dibromopyridine (B144722) or 2-bromo-6-chloropyridine (B1266251) can be selectively functionalized to introduce the desired substituents.

The following table lists some important precursors and their potential roles in the synthesis of benzyloxypyridines.

| Precursor/Building Block | Chemical Structure | Role in Synthesis |

| 3-Hydroxypyridine | C₅H₅NO | Starting material for introducing the 3-oxygen functionality. |

| 2,6-Dichloropyridine | C₅H₃Cl₂N | Precursor for 2,6-disubstituted pyridines via nucleophilic substitution. |

| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | Intermediate for the synthesis of 2,5-disubstituted pyridines. ijssst.info |

| 2-Bromo-6-iodo-3-pyridinol | C₅H₃BrINO | Direct precursor to this compound via benzylation. |

| 3-Benzyloxypyridine | C₁₂H₁₁NO | Substrate for sequential regioselective halogenation. |

Reactivity Profiles and Chemo and Regioselective Transformations of 3 Benzyloxy 2 Bromo 6 Iodopyridine

Differential Reactivity of Halogen Substituents on the Pyridine (B92270) Ring

The reactivity of halogenated pyridines is governed by a combination of factors, including the nature of the halogen, its position on the ring, and the electronic influence of other substituents. In 3-(benzyloxy)-2-bromo-6-iodopyridine, the interplay between these elements dictates the preferred site of chemical modification.

In polyhalogenated aromatic systems containing different halogens, the site of reactivity, particularly in transition metal-catalyzed cross-coupling reactions, is predominantly determined by the carbon-halogen (C-X) bond dissociation energy (BDE). The established trend for C-X bond strength is C-F > C-Cl > C-Br > C-I. Consequently, the C-I bond is significantly weaker and more readily cleaved than the C-Br bond.

This difference in bond energy translates directly to a higher reactivity for the iodine substituent. In the context of palladium-catalyzed reactions, the rate-determining oxidative addition step, where the palladium catalyst inserts into the C-X bond, occurs preferentially at the more labile C-I bond. acs.org For this compound, this intrinsic reactivity difference means that transformations such as cross-coupling, lithiation-trapping, and other metal-halogen exchange processes are expected to occur selectively at the C-6 position (C-I) while leaving the C-2 position (C-Br) intact. This inherent chemoselectivity is a powerful tool for sequential functionalization, allowing for the introduction of a substituent at the 6-position first, followed by a subsequent, distinct modification at the 2-position under different, often more forcing, reaction conditions.

Table 1: General Reactivity Order of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Relative Bond Strength | General Reactivity in Oxidative Addition |

|---|---|---|

| C-I | Weakest | Highest |

| C-Br | Intermediate | Intermediate |

| C-Cl | Strong | Low |

The benzyloxy substituent at the C-3 position exerts a significant electronic and steric influence on the pyridine ring, modulating the reactivity of the adjacent halogen atoms.

Steric Effects: The benzyloxy group is sterically bulky. Its presence adjacent to the C-2 bromine atom can create steric hindrance, potentially impeding the approach of large reagents or catalyst complexes to this position. In contrast, the C-6 iodine atom is relatively unencumbered. This steric differentiation can further enhance the inherent electronic preference for reaction at the C-6 position.

In nucleophilic aromatic substitution (SNAr) reactions, which are generally feasible for electron-deficient pyridine rings, the electron-donating nature of the benzyloxy group would deactivate the ring, making these transformations more challenging compared to pyridines bearing electron-withdrawing groups.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent the most powerful and widely used method for the functionalization of this compound. The differential reactivity of the two halogen atoms allows for precise, regioselective C-C and C-N bond formation.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is exceptionally well-suited for the selective functionalization of this compound. nih.govrsc.org The mild reaction conditions and high functional group tolerance make it a preferred method in complex molecule synthesis.

The regioselectivity of Suzuki-Miyaura couplings on polyhalogenated pyridines is dictated by the site of the initial oxidative addition of the palladium(0) catalyst. nih.gov In substrates featuring different halogen atoms, this step is governed by chemoselectivity. researchgate.net For this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond ensures that the oxidative addition occurs almost exclusively at the C-6 position. acs.org

This leads to the selective formation of the 6-aryl-3-(benzyloxy)-2-bromopyridine as the major product, with the C-Br bond remaining available for subsequent transformations. This predictable regioselectivity is a critical feature, enabling a modular approach to the synthesis of highly substituted pyridines.

Table 2: Predicted Regioselectivity in the Suzuki-Miyaura Coupling of this compound

| Starting Material | Coupling Partner | Catalyst System (Typical) | Major Product | Minor Product |

|---|

While the intrinsic reactivity of the C-I bond provides a high degree of inherent selectivity, the choice of palladium catalyst and, crucially, the supporting ligand can be optimized to maximize yield and selectivity, and to minimize side reactions. The ligand plays a pivotal role in stabilizing the palladium center and modulating its reactivity during the catalytic cycle.

For achieving high selectivity in the monocoupling at the iodine position, various ligand systems can be employed:

Triphenylphosphine (PPh₃): Often used in catalysts like Pd(PPh₃)₄, it is a robust and common ligand suitable for selective C-I coupling.

Buchwald Ligands: Electron-rich, bulky phosphine (B1218219) ligands such as SPhos and XPhos are highly effective in promoting Suzuki-Miyaura couplings, often allowing for lower catalyst loadings and milder reaction conditions while maintaining excellent selectivity for the C-I position. nih.gov

N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr form very stable palladium complexes that are highly active catalysts. They have been shown to control selectivity in the coupling of dihalopyridines and could be applied to ensure exclusive reaction at the C-6 iodo position. nih.gov

In some challenging cases of polyhalogenated substrates with identical halogens, catalyst systems can be tuned to reverse or alter the "natural" regioselectivity. For instance, varying the palladium-to-ligand ratio or using specific ligand/base combinations can influence the active catalytic species (e.g., mononuclear vs. cluster vs. nanoparticle), thereby switching the site of reaction. acs.orgincatt.nl However, for a bromo-iodo substituted pyridine, these specialized conditions are generally not required to achieve high selectivity for the more reactive C-I bond. The primary goal of optimization is typically to ensure a clean, high-yielding monocoupling reaction before proceeding to a second coupling at the C-Br bond.

Table 3: Examples of Ligand/Catalyst Systems for Selective Cross-Coupling of Dihalogenated Heteroarenes

| Catalyst/Precatalyst | Ligand | Common Application/Selectivity Trend |

|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | Standard conditions, generally selective for C-I over C-Br. |

| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | High efficiency and selectivity for C-I coupling; broad substrate scope. nih.gov |

| Pd(PEPPSI)-IPr | IPr (NHC) | Highly active catalyst, effective for controlling selectivity in challenging systems. nih.gov |

Palladium/Copper-Catalyzed Sonogashira Coupling with Terminal Alkynes.scirp.orgorganic-chemistry.org

The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, is a cornerstone of modern organic synthesis. scirp.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

Chemo- and Regioselectivity in Sonogashira Coupling with Mixed Halides

In dihalogenated substrates like this compound, the inherent differences in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allow for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This reactivity difference enables highly regioselective Sonogashira coupling at the C-6 position (bearing the iodo group) while leaving the C-2 position (bearing the bromo group) intact.

This chemoselectivity has been demonstrated in related systems, such as 3,5-dibromo-2,6-dichloropyridine, where Sonogashira coupling occurs preferentially at the more reactive C-Br bonds over the C-Cl bonds. nih.gov Similarly, in 2,8-diiodopurines, regioselectivity can be controlled by the choice of catalyst and ligands. rsc.org For this compound, standard Sonogashira conditions would be expected to yield the 6-alkynyl-3-(benzyloxy)-2-bromopyridine as the major product.

Reaction Conditions and Solvent Effects in Sonogashira Methodologies.lucp.netnih.gov

The efficiency and selectivity of the Sonogashira coupling are highly dependent on the reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent.

Catalysts and Ligands: A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, are commonly employed. The nature of the phosphine ligands can influence the reactivity and selectivity of the catalyst.

Bases: An amine base, typically a bulky amine like triethylamine (B128534) or diisopropylethylamine, is crucial for the reaction. It serves to deprotonate the terminal alkyne, forming the copper(I) acetylide, and also to neutralize the hydrogen halide formed during the reaction.

Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. lucp.net A range of solvents, from polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) to nonpolar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF), have been utilized. The polarity of the solvent can influence the solubility of the reactants and catalyst, as well as the stability of the reaction intermediates. lucp.net In some cases, solvent-free conditions using a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been developed, offering a more environmentally friendly approach. nih.gov

| Parameter | Typical Conditions | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | The active catalytic species that facilitates the C-C bond formation. |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine, Diisopropylethylamine | Deprotonates the terminal alkyne and neutralizes the acid byproduct. |

| Solvent | DMF, THF, Toluene, Acetonitrile | Affects solubility, reaction rate, and stability of intermediates. lucp.net |

Stille Coupling with Organostannanes.organic-chemistry.orgwikipedia.org

The Stille coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is valued for its tolerance of a wide range of functional groups.

Stereospecificity in Stille Cross-Coupling Reactions.nih.govnih.gov

A key feature of the Stille reaction is its ability to proceed with retention of configuration at the sp² carbon of the organostannane. This stereospecificity is crucial in the synthesis of complex molecules with defined geometries. The mechanism generally involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The use of specific ligands can be critical in preventing isomerization and ensuring high stereoselectivity. rsc.org For this compound, Stille coupling would also be expected to occur selectively at the C-6 position due to the higher reactivity of the C-I bond.

Negishi Coupling and Other Organometallic Cross-Coupling Strategies

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high reactivity and functional group tolerance. For this compound, a Negishi coupling would be expected to proceed selectively at the C-6 position. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent.

Other important cross-coupling reactions applicable to this substrate include the Suzuki coupling (using organoboron reagents) and the Hiyama coupling (using organosilicon reagents). nih.govlibretexts.org Each of these methods offers a unique set of advantages in terms of substrate scope, functional group compatibility, and reaction conditions.

| Coupling Reaction | Organometallic Reagent | Key Features |

| Stille | Organostannane (R-SnR'₃) | High functional group tolerance, stereospecificity. organic-chemistry.orgwikipedia.org |

| Negishi | Organozinc (R-ZnX) | High reactivity, good for less reactive halides. organic-chemistry.org |

| Suzuki | Organoboron (R-B(OR')₂) | Stable and non-toxic reagents, mild reaction conditions. libretexts.org |

| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity, fluoride or base activation required. nih.gov |

Directed Ortho-Metalation and Halogen-Metal Exchange Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The benzyloxy group in this compound can potentially act as a DMG, directing lithiation to the C-4 position. However, the presence of two halogen atoms complicates this, as halogen-metal exchange is a competing and often faster process. nih.govwikipedia.org

Halogen-metal exchange, particularly lithium-halogen exchange, is a rapid reaction that occurs at low temperatures. The rate of exchange follows the order I > Br > Cl. wikipedia.org Therefore, treatment of this compound with an alkyllithium reagent such as n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) would be expected to result in selective iodine-lithium exchange at the C-6 position. The resulting 6-lithio-3-(benzyloxy)-2-bromopyridine intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at this position. A subsequent bromine-lithium exchange at the C-2 position could then be performed to achieve further functionalization.

Selective Lithiation and Grignard Reagent Formation

The presence of two different halogen atoms on the pyridine ring, bromine at C2 and iodine at C6, offers a prime opportunity for selective metal-halogen exchange. Generally, the carbon-iodine bond is more susceptible to cleavage by organolithium reagents or magnesium metal than the carbon-bromine bond. This difference in reactivity is the cornerstone of achieving regioselectivity in the formation of organometallic intermediates.

It is anticipated that treatment of this compound with one equivalent of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C or lower) would preferentially induce a lithium-iodine exchange at the C6 position. This would yield the kinetically favored 3-(benzyloxy)-2-bromo-6-lithiopyridine. The formation of the corresponding Grignard reagent would likely be achieved by reacting the starting material with magnesium metal, again with the expectation of selective reaction at the more labile C-I bond.

Hypothetical Reaction Conditions for Selective Metal-Halogen Exchange:

| Reagent | Solvent | Temperature (°C) | Expected Intermediate |

| n-BuLi (1.0 eq) | THF or Et₂O | -78 | 3-(Benzyloxy)-2-bromo-6-lithiopyridine |

| i-PrMgCl·LiCl | THF | -20 to 0 | 3-(Benzyloxy)-2-bromo-6-(magnesiochloro)pyridine |

Subsequent Electrophilic Quenching and Functionalization

The organometallic intermediates formed in the previous step would serve as powerful nucleophiles for the introduction of a wide array of electrophiles at the C6 position. This two-step sequence of selective metal-halogen exchange followed by electrophilic quenching is a fundamental strategy for the construction of highly substituted pyridine derivatives.

A variety of electrophiles could be employed to functionalize the C6 position, leading to a diverse range of products. For instance, quenching with aldehydes or ketones would introduce secondary or tertiary alcohol functionalities, respectively. Reaction with carbon dioxide would yield a carboxylic acid, while treatment with alkyl halides could be used for C-C bond formation.

Potential Electrophilic Quenching Reactions:

| Lithiated Intermediate | Electrophile | Resulting Functional Group at C6 |

| 3-(Benzyloxy)-2-bromo-6-lithiopyridine | RCHO | -CH(OH)R |

| 3-(Benzyloxy)-2-bromo-6-lithiopyridine | CO₂ then H⁺ | -COOH |

| 3-(Benzyloxy)-2-bromo-6-lithiopyridine | R-X | -R |

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridines

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like halogens. In this compound, both the C2 and C6 positions are activated towards nucleophilic attack. The relative reactivity of the two halogen atoms in SNAr reactions is influenced by a combination of factors, including the nature of the nucleophile, the solvent, and the electronic effects within the pyridine ring.

Generally, the rate of SNAr reactions on halogenated pyridines follows the order F > Cl > Br > I for the leaving group. However, the specific substitution pattern and reaction conditions can influence this trend. It is plausible that under certain conditions, selective substitution of either the bromine or iodine atom could be achieved. For example, hard nucleophiles might preferentially displace the more electronegative bromine, while softer nucleophiles could favor substitution at the more polarizable iodine.

Other Functional Group Interconversions Involving Halogen and Benzyloxy Groups

Beyond metal-halogen exchange and SNAr, other functional group interconversions could be envisaged for this compound. The benzyloxy group, a common protecting group for hydroxyl functionalities, can be removed under various conditions, most notably through catalytic hydrogenation. This debenzylation would unmask the 3-hydroxy group, providing a handle for further functionalization, such as etherification or esterification.

The halogen atoms themselves can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. The differential reactivity of the C-Br and C-I bonds in these reactions is well-established, with the C-I bond typically being more reactive. This would allow for a sequential and site-selective introduction of different substituents at the C6 and C2 positions. For instance, a Sonogashira coupling could be performed selectively at the C6-I bond, followed by a Suzuki coupling at the C2-Br bond.

Applications in the Synthesis of Complex Molecular Architectures and Advanced Organic Materials

Role as a Key Intermediate in the Synthesis of Bioactive Heterocycles

The structural framework of 3-(Benzyloxy)-2-bromo-6-iodopyridine is a valuable starting point for the synthesis of various fused heterocyclic systems, many of which are recognized as privileged scaffolds in medicinal chemistry. nih.govutrgv.eduijnrd.orgsemanticscholar.orgmdpi.comresearchgate.net Fused pyridine (B92270) rings, such as furopyridines and pyrido[2,3-d]pyrimidines, are core components of numerous compounds with significant therapeutic potential, including kinase inhibitors and anticancer agents. nih.govrsc.org

The differential reactivity of the C-I and C-Br bonds is paramount. A palladium-catalyzed Sonogashira coupling, for instance, can be performed selectively at the more reactive C-6 iodo position, leaving the C-2 bromo position intact for subsequent transformations. nih.govscirp.org This initial coupling introduces a key side chain which can then participate in an intramolecular cyclization. For example, coupling with a terminal alkyne followed by an intramolecular heteroannulation involving the 3-benzyloxy group can lead to the formation of a furo[2,3-b]pyridine (B1315467) core. nih.govsemanticscholar.org

Alternatively, the C-6 position can be functionalized via a Buchwald-Hartwig amination, introducing a nitrogen-based substituent. nih.gov This can be followed by a second intramolecular cyclization or further functionalization at the C-2 position to construct more complex heterocyclic systems like pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. researchgate.net

Table 1: Exemplary Synthetic Route to a Furo[2,3-b]pyridine Scaffold

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Site-Selective Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene), Pd(PPh₃)₄, CuI, Et₃N, THF | 3-(Benzyloxy)-2-bromo-6-(phenylethynyl)pyridine |

| 2 | Intramolecular Cyclization (Heteroannulation) | Base (e.g., K₂CO₃), DMF, Heat | 3-(Benzyloxy)-2-bromo-furo[2,3-b]pyridine derivative |

| 3 | Debenzylation | H₂, Pd/C or BCl₃ | 2-Bromo-furo[2,3-b]pyridin-3-ol |

| 4 | Further Functionalization (e.g., Suzuki Coupling) | Arylboronic acid, Pd catalyst, Base | 2-Aryl-furo[2,3-b]pyridin-3-ol |

Building Block for Bridged and Fused Ring Systems

Beyond the synthesis of common bioactive heterocycles, this compound serves as a linchpin for creating more elaborate bridged and fused ring systems. nih.govnih.govchemistryviews.orgslideshare.netgla.ac.uk The ability to introduce two different substituents sequentially at the C-6 and C-2 positions allows for the construction of tethers that can undergo intramolecular cyclization reactions to form new rings.

A typical strategy involves a first cross-coupling reaction at the C-6 position to install a chain containing a nucleophile or an electrophile. After a second cross-coupling at the C-2 position installs a complementary reactive partner, a final intramolecular reaction can forge the bridged or fused architecture. For example, introducing an alkenyl group at C-6 and an aryl group bearing a reactive handle at C-2 could set the stage for an intramolecular Heck reaction or a ring-closing metathesis to form a complex polycyclic structure. The pyridine ring itself provides a rigid scaffold, influencing the stereochemical outcome of such cyclizations.

Precursor in the Total Synthesis of Natural Products

Polysubstituted pyridine rings are integral components of numerous complex natural products, particularly alkaloids. uni-bayreuth.denih.govnih.govscripps.edumdpi.com The strategic placement of functional groups on the pyridine core is often a critical challenge in total synthesis. Building blocks like this compound offer a powerful solution by providing multiple, orthogonally reactive sites. This facilitates a convergent synthetic strategy, where complex fragments are prepared separately and then coupled to the central pyridine core in a controlled, stepwise manner. nih.gov

For instance, in the synthesis of a marine alkaloid, the C-6 iodo position could be used to attach one major fragment of the molecule via a Suzuki or Stille coupling. The C-2 bromo position could then be used to introduce the second key fragment. Finally, deprotection of the benzyloxy group to reveal a hydroxyl function allows for late-stage modifications or the formation of a crucial hydrogen bond to achieve the final, biologically active conformation. This programmed approach enhances synthetic efficiency and allows for the preparation of analogues for structure-activity relationship (SAR) studies by varying the fragments coupled at each stage. uni-bayreuth.de

Development of Novel Molecular Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to rapidly generate collections of structurally diverse and complex small molecules for high-throughput screening and drug discovery. souralgroup.comnih.govnih.govcam.ac.ukrsc.org The structure of this compound is exceptionally well-suited for DOS campaigns due to its three distinct points for diversification.

A DOS library can be constructed by first performing a selective reaction at the C-6 iodo position across a range of building blocks (e.g., various alkynes via Sonogashira coupling). This first set of intermediates can then be subjected to a second coupling reaction at the C-2 bromo position with a different set of building blocks (e.g., arylboronic acids via Suzuki coupling). Finally, the benzyloxy group can be removed, and the resulting hydroxyl group can be acylated, etherified, or otherwise modified with a third set of diverse reagents. This three-dimensional, combinatorial approach allows for the exponential generation of a large library of unique molecules from a single, common core structure.

Table 2: Combinatorial Diversification Strategy This interactive table illustrates how different building blocks can be combined at the three reactive sites of the core scaffold to generate a diverse library of compounds.

| Core Scaffold | R¹ at C-6 (via Sonogashira) | R² at C-2 (via Suzuki) | R³ at O-3 (via Etherification) |

| This compound | Phenyl | 4-Fluorophenyl | Methyl |

| Thiophenyl | Pyridinyl | Ethyl | |

| Cyclohexyl | Naphthyl | Propyl | |

| Trimethylsilyl | Furan-2-yl | Benzyl (B1604629) |

Integration into Functional Materials via C-C and C-Heteroatom Bond Formations

The development of novel organic materials for electronics and photonics often relies on the synthesis of extended π-conjugated systems. The electron-deficient nature of the pyridine ring makes it a desirable component in materials designed for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

This compound is an excellent monomer unit for the construction of such materials. Iterative or sequential cross-coupling reactions, particularly the Sonogashira and Suzuki reactions, can be used to build well-defined oligomers and polymers. nih.govresearchgate.netresearchgate.netresearchgate.net For example, a sequential, site-selective Sonogashira coupling starting from the C-6 iodo position, followed by coupling at the C-2 bromo position, can be used to synthesize conjugated polymers with a precisely defined sequence and structure. The benzyloxy group at the C-3 position can be retained to enhance solubility and processability or can be swapped for other functional groups to fine-tune the electronic properties (e.g., electron-donating or -withdrawing groups) of the final material. This level of control over the molecular architecture is critical for tailoring the material's optical and electronic characteristics, such as its absorption/emission wavelengths and charge carrier mobility.

Mechanistic and Computational Investigations of Pyridine Functionalization

Elucidation of Regioselective and Chemoselective Halogenation Mechanisms

The introduction of halogen atoms at specific positions on the pyridine (B92270) ring is a formidable challenge due to the intrinsic electronic properties of the heterocycle. The electron-deficient nature of the pyridine ring deactivates it towards standard electrophilic aromatic substitution, often necessitating harsh reaction conditions that can lead to a lack of selectivity. nih.govnih.govchemrxiv.org

A sophisticated strategy to overcome this challenge involves the temporary transformation of the pyridine into a more reactive intermediate. One such method is the formation of acyclic Zincke imine intermediates. nih.govresearchgate.netchemrxiv.org This process involves a ring-opening reaction of the pyridine, converting the electron-deficient aromatic system into a series of polarized alkenes. chemrxiv.org These intermediates are significantly more susceptible to regioselective halogenation under mild conditions. researchgate.netnih.gov For precursors like 3-benzyloxypyridine (B1277480), this method is particularly effective. The reactivity of the Zincke imine intermediate can override the natural ortho-, para-directing influence of the benzyloxy group, enabling halogenation at the desired positions. nih.gov

The chemoselectivity of the halogenation on these intermediates depends critically on the nature of the halogenating agent. For instance, using N-halosuccinimides (NCS, NBS, and NIS for chlorine, bromine, and iodine, respectively) allows for precise installation of different halogens. Computational studies have shown that the selectivity-determining step of the reaction can change depending on the halogen electrophile used. nih.govchemrxiv.orgnih.gov

Another approach involves activating the pyridine ring with specially designed phosphine (B1218219) reagents. In this method, the phosphine is installed at the 4-position, forming a phosphonium (B103445) salt. This activates the ring for a nucleophilic aromatic substitution (SNAr) pathway, where the phosphine is subsequently displaced by a halide nucleophile. nih.govresearchgate.net This method provides a viable route for the late-stage halogenation of complex molecules. researchgate.net

Theoretical and Computational Studies on Reaction Pathways and Electronic Properties of Halogenated Pyridines

Computational chemistry, particularly density functional theory (DFT), has been instrumental in understanding the reaction pathways and electronic properties of halogenated pyridines. These studies provide detailed energy profiles of reaction intermediates and transition states, explaining the observed regioselectivity.

In the context of the Zincke imine strategy, computational models have revealed two distinct mechanistic regimes for halogenation with N-halosuccinimides. nih.gov

For chlorination and bromination , the initial carbon-halogen bond formation (TS-I) is the irreversible, selectivity-determining step. The models show that bromination proceeds through a later transition state with greater substrate distortion, which strongly favors halogen addition at the C3 position over the C5 position. nih.govchemrxiv.org

For iodination , the initial C–I bond formation is reversible. The subsequent deprotonation step (TS-II) becomes rate- and selectivity-determining. nih.govchemrxiv.org The high regioselectivity observed in iodination is attributed to the strain that develops during the restoration of planarity in the transition state leading to the C5-iodinated product. chemrxiv.org

These computational findings are summarized by the calculated differences in the free energy of activation (ΔΔG‡) for halogenation at different positions.

| Halogenation Reaction | Selectivity-Determining Step | Calculated Energy Difference (ΔΔG‡, C5 - C3) | Observed Selectivity |

|---|---|---|---|

| Chlorination (with NCS) | C-Cl Bond Formation (TS-I) | 0.4 kcal/mol | Low C3 Selectivity |

| Bromination (with NBS) | C-Br Bond Formation (TS-I) | 2.5 kcal/mol | High C3 Selectivity |

| Iodination (with NIS) | Deprotonation (TS-II) | 3.4 kcal/mol | Very High C3 Selectivity |

Theoretical studies on halogenation using phosphine reagents indicate that the carbon-halogen bond formation occurs via an SNAr pathway. nih.govresearchgate.net For this mechanism, computations show that the elimination of the phosphine is the rate-determining step. nih.govresearchgate.net Electronic property calculations, such as mapping the molecular electrostatic potential (MEP) and analyzing frontier molecular orbitals (HOMO-LUMO), help to rationalize the reactivity and stability of these halogenated pyridine systems. researchgate.net

Stereochemical Analysis and Stereoretention/Inversion in Pyridine Transformations

Stereochemical outcomes such as retention or inversion of configuration are typically discussed in the context of reactions occurring at a chiral center. In the functionalization of the pyridine ring of a molecule like 3-(Benzyloxy)-2-bromo-6-iodopyridine, the core heterocycle is aromatic and planar.

The primary mechanisms for introducing substituents onto the pyridine ring, such as electrophilic or nucleophilic aromatic substitution, proceed through planar intermediates. For example, the SNAr mechanism, which is relevant for the substitution of leaving groups at the 2- and 4-positions, involves the formation of a negatively charged, resonance-stabilized intermediate (a Meisenheimer complex). stackexchange.comquimicaorganica.org This intermediate is planar, and the subsequent elimination of the leaving group to restore aromaticity does not involve a chiral center on the ring itself. Therefore, the concepts of stereoretention and inversion are not directly applicable to the modification of the aromatic pyridine core in this context. nih.gov

Kinetic Studies on Reaction Rate Determinations

Kinetic studies, which measure the rates of chemical reactions, provide quantitative insight into reaction mechanisms. For the functionalization of pyridines, the rate-determining step (RDS)—the slowest step in a reaction sequence—is of primary interest.

As revealed by computational studies, the RDS for the halogenation of pyridines via Zincke imine intermediates is dependent on the specific halogen. nih.gov

For chlorination and bromination, the RDS is the initial electrophilic attack and C-Hal bond formation. nih.govchemrxiv.org

For iodination, the RDS shifts to the deprotonation step that follows the reversible C-I bond formation. nih.govchemrxiv.org

In the halogenation method utilizing designed phosphine reagents, computational analysis has identified the elimination of the phosphine group as the rate-determining step of the SNAr pathway. nih.govresearchgate.net

| Halogenation Method | Reaction Pathway | Identified Rate-Determining Step (RDS) | Source |

|---|---|---|---|

| Zincke Imine Intermediate | Electrophilic Addition (Chlorination/Bromination) | C-Hal Bond Formation | nih.govchemrxiv.org |

| Zincke Imine Intermediate | Electrophilic Addition (Iodination) | Deprotonation | nih.govchemrxiv.org |

| Phosphine Reagent | Nucleophilic Aromatic Substitution (SNAr) | Phosphine Elimination | nih.govresearchgate.net |

| Classical Halopyridine Substitution | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Attack | stackexchange.com |

Emerging Methodological Developments in Halogenated Pyridine Synthesis and Reactivity

Flow Chemistry Approaches for Enhanced Reaction Control and Scalability

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of complex heterocyclic compounds like 3-(Benzyloxy)-2-bromo-6-iodopyridine. mdpi.comthieme.de The primary benefits include superior control over reaction parameters such as temperature, pressure, and residence time, which is achieved through the use of microreactors with high surface-area-to-volume ratios. almacgroup.com This precise control allows for rapid heat transfer, minimizing the formation of byproducts and enhancing safety, especially for highly exothermic or rapid reactions. almacgroup.comresearchgate.net

For the synthesis and functionalization of halogenated pyridines, flow chemistry enables reactions that are often challenging in batch. For instance, metalation reactions like Br/Li exchange on dibromopyridines, which typically require cryogenic temperatures (-78 °C or lower) in batch to prevent decomposition of the lithiated intermediate, can be performed at significantly higher temperatures in a flow microreactor. researchgate.net The short residence time and efficient temperature management in the flow system suppress side reactions, leading to high yields of the desired functionalized products. researchgate.net This approach would be directly applicable to the selective functionalization of this compound, allowing for controlled lithium-halogen exchange at either the bromine or iodine position followed by reaction with an electrophile.

The scalability of flow processes is another key advantage. almacgroup.com Once a reaction is optimized on a laboratory scale, production can be increased by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), avoiding the complex and sometimes unpredictable challenges of scaling up batch reactors. almacgroup.com Studies on the Bohlmann–Rahtz pyridine (B92270) synthesis have demonstrated that continuous flow processing can outperform traditional batch methods in terms of yield and reaction kinetics. beilstein-journals.org This enhanced efficiency and scalability makes flow chemistry a highly attractive methodology for the industrial production of valuable halogenated pyridine intermediates. organic-chemistry.org

Table 1: Comparison of Batch vs. Continuous Flow for Bohlmann–Rahtz Pyridine Synthesis beilstein-journals.org This table illustrates the improved efficiency of flow processing for a general pyridine synthesis, a principle applicable to intermediates like this compound.

| Parameter | Batch Method (Conductive Heating) | Continuous Flow (Conductive Heating) |

| Reaction Time | 5.5 hours | 5 minutes |

| Temperature | Reflux | 120 °C |

| Catalyst | Zinc(II) bromide (15 mol%) | Acetic acid |

| Yield | 86% | 86% |

| Processing Rate | Lower | Significantly Higher |

Development of Novel Catalytic Systems (e.g., Nickel Catalysis) for Cross-Coupling Reactions

The development of novel catalytic systems is crucial for the selective functionalization of polyhalogenated heterocycles. While palladium has long dominated the field of cross-coupling, nickel catalysis has gained significant traction as a cost-effective and versatile alternative, often enabling unique reactivity. mdpi.com For a substrate like this compound, the primary challenge is achieving chemoselective functionalization at either the C-I or C-Br bond.

Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, selective cross-coupling at the 6-position is the expected outcome. Nickel catalysts have proven exceptionally effective in this regard. Recent research has demonstrated that nickel-catalyzed cross-electrophile coupling (XEC) reactions can selectively activate the C(sp²)–I bond of bromo(iodo)arenes for coupling with various alkyl bromides. researchgate.netnih.gov These reactions proceed under mild conditions and exhibit excellent functional group tolerance, making them suitable for complex molecules. nih.govresearchgate.net

Mechanistic studies suggest that terpyridine-ligated Ni(I) halide complexes can exclusively activate alkyl bromides, which then undergo oxidative addition to the C-I bond of the bromo(iodo)arene, leaving the C-Br bond intact. nih.govresearchgate.net This high selectivity provides a powerful tool for the stepwise elaboration of this compound. First, the iodo group at the C6 position can be replaced via a Ni-catalyzed coupling, and the bromo group at the C2 position can then be targeted in a subsequent, different coupling reaction. This orthogonal reactivity is essential for building molecular complexity in a controlled manner.

Table 2: Nickel-Catalyzed C–I-Selective Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides nih.gov This table showcases the high chemoselectivity of nickel catalysis for C-I bond activation, a strategy directly relevant to the functionalization of this compound.

| Aryl Halide Substrate | Alkyl Bromide Partner | Product | Yield |

| 1-Bromo-4-iodobenzene | 2-Bromopropane | 1-Bromo-4-isopropylbenzene | 91% |

| 1-Bromo-3-iodobenzene | Cyclohexyl bromide | 1-Bromo-3-cyclohexylbenzene | 76% |

| 2-Bromo-5-iodopyridine | tert-Butyl bromoacetate | tert-Butyl 2-(6-bromo-3-pyridinyl)acetate | 85% |

| 1-Bromo-4-iodobenzene | 1-Bromoadamantane | 1-(4-Bromophenyl)adamantane | 88% |

Advancements in Green Chemistry Protocols for Pyridine Functionalization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com In the context of synthesizing and functionalizing halogenated pyridines, these principles are being applied to develop more sustainable and environmentally benign methodologies. nih.gov Key areas of advancement include the use of green solvents, energy-efficient reaction conditions, and atom-economical synthetic routes. researchgate.net

One significant development is the use of microwave-assisted synthesis. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. mdpi.comresearchgate.net This technique is recognized as a green chemistry tool due to its energy efficiency. researchgate.net The synthesis of functionalized pyridines via one-pot multicomponent reactions under microwave irradiation in greener solvents like ethanol (B145695) exemplifies this approach. researchgate.net

Furthermore, there is a strong focus on developing solvent-free and catalyst-free reactions. For example, a novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed that proceeds via C–H functionalization of pyridine N-oxides with dialkylcyanamides without any solvent or halide additives. rsc.org Such protocols minimize waste and avoid the use of toxic and volatile organic solvents. Applying these green principles to the synthesis of this compound could involve designing a more convergent synthesis that avoids multiple protection-deprotection steps, utilizes catalytic rather than stoichiometric reagents for halogenation, and employs safer solvents and energy sources.

Photocatalytic and Electrocatalytic Approaches in Halogenated Pyridine Chemistry

Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. mdpi.com This technology offers new pathways for the functionalization of halogenated pyridines that are often complementary to traditional transition-metal catalysis. acs.org These methods can be used for direct C-H functionalization or for the activation of carbon-halogen (C-X) bonds. mdpi.comacs.org

For a substrate like this compound, photocatalysis can harness the unique reactivity of pyridinyl radicals, which are generated upon single-electron reduction of pyridinium (B92312) ions. unibo.iticiq.org These radical intermediates can then couple with other radical species, enabling transformations that are difficult to achieve through ionic pathways. acs.org For instance, photo-induced protocols have been developed for the atom-economical cross-coupling of halopyridines with unactivated alkenes, where both a pyridyl group and a halogen atom are incorporated across the double bond. nih.gov This type of reaction avoids the β-hydride elimination that often plagues traditional Heck-type couplings. nih.gov

Moreover, photocatalysis provides a powerful means to activate C-X bonds. mdpi.com While many methods focus on C-H functionalization, studies have shown that pyridines bearing ortho-halogen substituents can undergo dehalogenation under certain photocatalytic conditions, indicating activation of the C-X bond. acs.orgunibo.it The development of photocatalytic systems that can selectively cleave a C-I or C-Br bond to generate a pyridyl radical would open up new avenues for the functionalization of this compound, allowing for coupling with a wide range of radical precursors under neutral and mild conditions. The pursuit of catalyst-free activations using electron donor-acceptor (EDA) complexes formed with halogen-bonding adducts represents a particularly green and innovative frontier in this area. researchgate.net

Future Research Directions and Concluding Perspectives

Untapped Reactivity of Polyhalogenated Pyridines

The reactivity of polyhalogenated pyridines like 3-(Benzyloxy)-2-bromo-6-iodopyridine is a rich area for further exploration. The differential reactivity of the C-Br and C-I bonds is a key feature that can be exploited for sequential, site-selective cross-coupling reactions. Typically, the carbon-iodine bond is more reactive towards catalytic activation, for instance in palladium-catalyzed reactions, than the carbon-bromine bond. This allows for the selective introduction of a substituent at the 6-position, leaving the bromine at the 2-position available for subsequent functionalization.

Future research could focus on systematically investigating a broader range of cross-coupling reactions, including but not limited to Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. A detailed study mapping the optimal conditions for selective reaction at the C-I bond, followed by a reaction at the C-Br bond, would provide a valuable roadmap for synthetic chemists. Furthermore, exploring less common coupling reactions and the potential for C-H activation at the unsubstituted positions of the pyridine (B92270) ring could unlock novel synthetic pathways.

Rational Design of Next-Generation Catalysts for Selective Transformations

The development of catalysts that can achieve high selectivity for transformations at specific positions on the this compound core is a crucial area of research. While standard palladium catalysts can often differentiate between the iodine and bromine substituents, next-generation catalysts could offer enhanced selectivity, broader substrate scope, and milder reaction conditions.

Rational catalyst design, aided by a deep understanding of reaction mechanisms, can lead to the development of ligands that fine-tune the electronic and steric properties of the metal center. For instance, bulky, electron-rich phosphine (B1218219) ligands are known to influence the rates of oxidative addition and reductive elimination in palladium-catalyzed cycles, which could be leveraged to enhance selectivity. Research into catalysts based on other transition metals, such as nickel or copper, could also reveal new and complementary reactivity patterns for this polyhalogenated pyridine.

Computational-Aided Discovery of Novel Synthetic Routes

Computational chemistry offers a powerful tool for predicting the reactivity of this compound and for discovering novel synthetic routes. Density Functional Theory (DFT) calculations can be employed to model the transition states of various cross-coupling reactions, providing insights into the activation barriers for the C-I versus the C-B bond. This can help in the rational selection of catalysts, ligands, and reaction conditions to achieve the desired selectivity.

Moreover, computational tools can be used to screen for potential new reactions and to predict the feasibility of multi-step synthetic sequences involving this compound. By simulating reaction pathways, chemists can identify potential side reactions and byproducts, allowing for the proactive optimization of reaction conditions. This in-silico approach can significantly accelerate the discovery of efficient and innovative ways to utilize this compound in synthesis.

Expanding the Scope of Applications in Complex Chemical Synthesis

Given its versatile reactivity, this compound is a promising intermediate for the synthesis of a wide range of complex and biologically active molecules. For instance, substituted pyridines are common motifs in pharmaceuticals and agrochemicals. The ability to selectively introduce different functional groups at the 2-, 3-, and 6-positions of the pyridine ring makes this compound a valuable precursor for creating libraries of novel compounds for drug discovery.

A notable potential application lies in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are used in the treatment of Parkinson's disease and other neurological disorders. The core structure of many COMT inhibitors contains a substituted pyridine ring, and the selective functionalization of this compound could provide an efficient route to such therapeutic agents. Future research should focus on demonstrating the utility of this building block in the total synthesis of known drugs and in the creation of new molecular entities with potential therapeutic value.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(Benzyloxy)-2-bromo-6-iodopyridine, and how is its purity validated?

- Methodological Answer : The compound is synthesized via sequential halogenation and benzyloxy group introduction on a pyridine scaffold. A common approach involves:

Iodination : Direct iodination at the 6-position of 3-(benzyloxy)-2-bromopyridine using N-iodosuccinimide (NIS) in acidic conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Characterization : Confirm structure via H/C NMR (distinct peaks for benzyloxy protons at δ 4.8–5.2 ppm and aromatic protons at δ 7.0–8.5 ppm), high-resolution mass spectrometry (HRMS; expected [M+H]: 391.00), and elemental analysis (CHBrINO requires C 36.96%, H 2.33%) .

Q. How does the presence of multiple halogens (Br, I) influence stability during storage and handling?

- Methodological Answer : Bromine and iodine substituents increase sensitivity to light and moisture. Best practices include:

- Storage : In amber vials under inert gas (N/Ar) at –20°C to prevent dehalogenation or oxidation .

- Stability Testing : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation (e.g., loss of iodine via iodide ion detection) .

Advanced Research Questions

Q. What strategies mitigate competing reactivity between bromine and iodine in cross-coupling reactions?

- Methodological Answer : Iodine typically undergoes oxidative addition faster than bromine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). To selectively activate bromine:

Ligand Selection : Use bulky ligands (e.g., XPhos) to sterically hinder iodine’s accessibility .

Temperature Control : Lower reaction temperatures (e.g., 60°C) favor bromine reactivity.

Sequential Coupling : Perform iodination after bromine-coupled intermediates are formed.

Q. How does the benzyloxy group affect electrophilic aromatic substitution (EAS) at the pyridine ring?

- Methodological Answer : The electron-donating benzyloxy group directs EAS to the 4-position (meta to the oxygen). Experimental validation:

Nitration : React with HNO/HSO; H NMR shows a new proton signal at δ 8.2 ppm (4-position nitro group).

Theoretical Analysis : DFT calculations (e.g., Gaussian 09) confirm charge distribution and regioselectivity .

Q. What analytical techniques resolve contradictions in reported reaction yields for Ullmann-type couplings using this compound?

- Methodological Answer : Discrepancies often arise from trace moisture or ligand decomposition. Troubleshooting steps:

Moisture Control : Use rigorously dried solvents (molecular sieves) and Schlenk-line techniques.

Ligand Screening : Compare yields with ligands like 1,10-phenanthroline vs. bipyridine.

Kinetic Studies : Monitor reaction via in-situ IR or F NMR (if fluorinated substrates are used).

- Data Analysis : Statistical tools (e.g., ANOVA) identify significant variables (p < 0.05) impacting yield .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.